5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478254-23-8
VCID: VC16187652
InChI: InChI=1S/C15H10ClN5O2S/c16-13-7-2-1-6-12(13)14-18-19-15(24)20(14)17-9-10-4-3-5-11(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+
SMILES:
Molecular Formula: C15H10ClN5O2S
Molecular Weight: 359.8 g/mol

5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478254-23-8

Cat. No.: VC16187652

Molecular Formula: C15H10ClN5O2S

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol - 478254-23-8

Specification

CAS No. 478254-23-8
Molecular Formula C15H10ClN5O2S
Molecular Weight 359.8 g/mol
IUPAC Name 3-(2-chlorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H10ClN5O2S/c16-13-7-2-1-6-12(13)14-18-19-15(24)20(14)17-9-10-4-3-5-11(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+
Standard InChI Key SWIBKIWANKLUHB-RQZCQDPDSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-])Cl

Introduction

Chemical Identity

  • IUPAC Name: (E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

  • Molecular Formula: C15H10ClN5O2SC_{15}H_{10}ClN_{5}O_{2}S

  • Molecular Weight: 359.79 g/mol

  • CAS Number: 478254-23-8

  • Structural Features:

    • Contains a 1,2,4-triazole core.

    • Substituents include a 2-chlorophenyl group and a nitrobenzylidene moiety.

    • A thiol (-SH) group is attached to the triazole ring.

Synthesis

The compound is synthesized through a Schiff base reaction involving:

  • Reactants:

    • A hydrazine derivative or aminoguanidine.

    • An aldehyde or ketone with a nitrobenzylidene group.

    • A chlorophenyl isothiocyanate precursor.

  • Reaction Conditions:

    • Solvent: Ethanol or dimethylformamide (DMF).

    • Catalyst: Triethylamine or sodium hydroxide.

    • Heating to promote cyclization and formation of the triazole-thiol ring.

This method ensures high yields and structural integrity, confirmed via spectral techniques like NMR and IR spectroscopy.

Antimicrobial Potential

The compound exhibits notable antimicrobial properties due to the presence of:

  • The triazole ring, which interacts with microbial enzymes.

  • Nitrobenzylidene and chlorophenyl groups that enhance lipophilicity and cellular uptake.

Applications in Drug Development

  • Anticancer Activity:
    The thiol group and electron-withdrawing nitro group may induce apoptosis in cancer cells by oxidative stress mechanisms.

  • Antioxidant Properties:
    The compound's ability to scavenge free radicals makes it a candidate for diseases linked to oxidative stress.

  • Molecular Docking Studies:
    Computational studies suggest strong binding affinity to enzymes like lipoxygenase (5-LOX), indicating anti-inflammatory potential .

Spectroscopic Characterization

TechniqueKey Findings
NMR (Proton & Carbon)Confirms the presence of aromatic protons and thiol group signals
IR SpectroscopyPeaks at ~3200 cm1^{-1} (thiol), ~1600 cm1^{-1} (C=N), ~1500 cm1^{-1} (NO2_2)
Mass SpectrometryMolecular ion peak at m/z=360m/z = 360, matching theoretical molecular weight

Pharmaceuticals

The compound’s antimicrobial and anticancer properties make it a promising lead for drug discovery targeting infections and tumors.

Material Science

The thiol group allows for potential applications in metal chelation and nanomaterial synthesis.

Future Research Directions

  • Structure optimization to improve bioavailability.

  • In vivo studies to confirm pharmacokinetics and toxicity profiles.

  • Exploration of synergistic effects with other drugs.

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